molecular formula C13H14N2O4S B038061 3-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-3-oxopropanoic acid CAS No. 120164-75-2

3-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-3-oxopropanoic acid

Cat. No.: B038061
CAS No.: 120164-75-2
M. Wt: 294.33 g/mol
InChI Key: KVAXLXRDOCDVRS-UHFFFAOYSA-N
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Description

Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, is a complex organic compound with the molecular formula C13H14N2O4S and a molecular weight of 294.326 g/mol . This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with hydroxy and trimethyl groups, and an amino group linked to a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, typically involves multi-step organic reactions. One common method includes the condensation of 6-hydroxy-4,5,7-trimethyl-2-benzothiazolylamine with a suitable propanoic acid derivative under controlled conditions . The reaction conditions often require the use of catalysts, specific temperatures, and pH levels to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction efficiency and minimize by-products. The use of advanced purification techniques, such as crystallization and chromatography, is essential to achieve high-purity final products .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, lies in its benzothiazole ring system and the specific arrangement of functional groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

120164-75-2

Molecular Formula

C13H14N2O4S

Molecular Weight

294.33 g/mol

IUPAC Name

3-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-3-oxopropanoic acid

InChI

InChI=1S/C13H14N2O4S/c1-5-6(2)11(19)7(3)12-10(5)15-13(20-12)14-8(16)4-9(17)18/h19H,4H2,1-3H3,(H,17,18)(H,14,15,16)

InChI Key

KVAXLXRDOCDVRS-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1N=C(S2)NC(=O)CC(=O)O)C)O)C

Canonical SMILES

CC1=C(C(=C(C2=C1N=C(S2)NC(=O)CC(=O)O)C)O)C

Synonyms

Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-

Origin of Product

United States

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